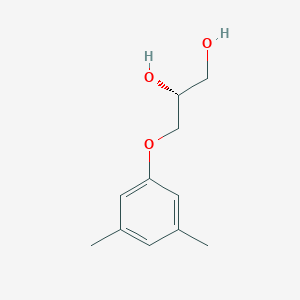![molecular formula C9H24OSi2 B14599071 Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane CAS No. 61244-98-2](/img/structure/B14599071.png)
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of both methoxy and trimethylsilyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane can be synthesized through several methods. One common approach involves the reaction of 1-(trimethylsilyl)propyne with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the methoxy group to the silicon atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other atoms or molecules, facilitating the formation of new chemical bonds. This interaction is often mediated by the presence of catalysts, which enhance the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylpropyne: Similar in structure but lacks the methoxy group.
Dimethylsilylpropyne: Contains two methyl groups instead of the trimethylsilyl group.
Methoxysilylpropyne: Similar but with different substituents on the silicon atom.
Uniqueness
Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
61244-98-2 |
|---|---|
Formule moléculaire |
C9H24OSi2 |
Poids moléculaire |
204.46 g/mol |
Nom IUPAC |
methoxy-dimethyl-(1-trimethylsilylpropan-2-yl)silane |
InChI |
InChI=1S/C9H24OSi2/c1-9(8-11(3,4)5)12(6,7)10-2/h9H,8H2,1-7H3 |
Clé InChI |
JWMCLHIVKVLVKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Si](C)(C)C)[Si](C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)
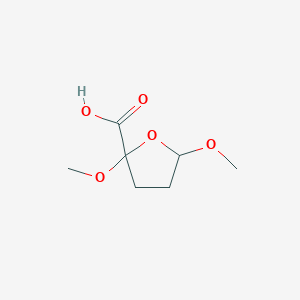


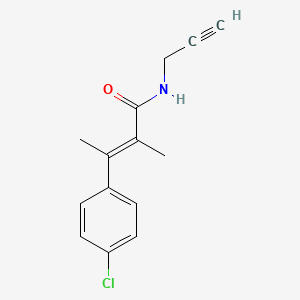
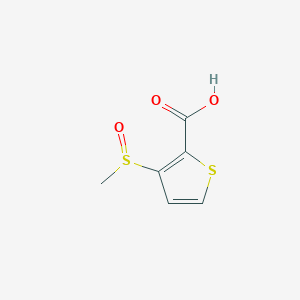
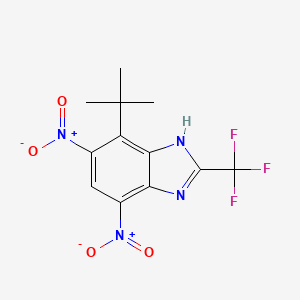

![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
